molecular formula C16H13NO2 B11865513 5-(4-Methoxyphenyl)quinolin-8-ol CAS No. 675880-72-5

5-(4-Methoxyphenyl)quinolin-8-ol

Cat. No.: B11865513
CAS No.: 675880-72-5
M. Wt: 251.28 g/mol
InChI Key: IYZHCWBKIMLAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)quinolin-8-ol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)quinolin-8-ol can be achieved through several methods. One common approach involves the condensation of 4-methoxyaniline with 2-chloroquinoline-3-carbaldehyde in the presence of a base, followed by cyclization and oxidation steps . Another method includes the use of palladium-catalyzed cross-coupling reactions to introduce the methoxyphenyl group onto the quinoline core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methoxyphenyl)quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)quinolin-8-ol involves its interaction with specific molecular targets. The hydroxyl group at the 8-position allows it to form hydrogen bonds with biological molecules, while the methoxyphenyl group enhances its lipophilicity, facilitating its passage through cell membranes. This compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)quinolin-8-ol is unique due to the presence of the methoxy group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications in scientific research .

Biological Activity

5-(4-Methoxyphenyl)quinolin-8-ol, also known as a derivative of quinoline, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 675880-72-5
  • Molecular Formula: C16H13NO2
  • Molecular Weight: 251.28 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antioxidant Activity: The compound exhibits free radical scavenging properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Effects: It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties: Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus15 µg/mL22
Escherichia coli20 µg/mL20
Klebsiella pneumoniae25 µg/mL25

These results indicate that the compound is particularly effective against Klebsiella pneumoniae, showing potential for further development as an antimicrobial agent .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of HeLa cervical cancer cells:

Cell LineIC50 (µM)Mechanism of Action
HeLa<10Induction of apoptosis
A549 (lung cancer)<15Cell cycle arrest

The compound's ability to induce apoptosis suggests that it could be a candidate for further investigation as a therapeutic agent in oncology .

Case Studies

  • Study on Antimicrobial Efficacy:
    A comprehensive evaluation was conducted to assess the antimicrobial properties of various quinoline derivatives, including this compound. The study found that this compound exhibited significant inhibition against multi-drug resistant strains, highlighting its potential as an alternative treatment option .
  • Anticancer Research:
    In vitro studies showed that treatment with this compound resulted in a marked decrease in cell viability across multiple cancer cell lines. Further analysis revealed that the compound triggered caspase-dependent apoptosis pathways, making it a promising candidate for cancer therapy .

Properties

CAS No.

675880-72-5

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

5-(4-methoxyphenyl)quinolin-8-ol

InChI

InChI=1S/C16H13NO2/c1-19-12-6-4-11(5-7-12)13-8-9-15(18)16-14(13)3-2-10-17-16/h2-10,18H,1H3

InChI Key

IYZHCWBKIMLAPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.